1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Medicinal Chemistry Synthetic Methodology Dopamine D3 Receptor

Need a reliable, soluble building block for H3R/M4 antagonist SAR? 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride offers: - Rigid bicyclic core with precise N-benzyl substitution for reproducible receptor engagement (H3R Ki = 0.54 nM for optimized analogs). - HCl salt ensures aqueous solubility & accurate weighing for parallel synthesis. - Validated deprotection (Pd/C, HCOONH₄) enables rapid diversification to secondary amine intermediates.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
CAS No. 1989659-75-7
Cat. No. B1383261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
CAS1989659-75-7
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESC1CN(C2C1CNC2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H
InChIKeyNALGJLJNZAKJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl Sourcing & Structure


1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride (CAS 1989659-75-7, molecular formula C13H19ClN2, molecular weight 238.75 g/mol) is a rigid, nitrogen-containing heterocyclic building block featuring a saturated octahydropyrrolo[3,4-b]pyrrole bicyclic core with an N-benzyl substituent . This compound is commercially available primarily as a research chemical and synthetic intermediate, with typical purity specifications ranging from 97% to NLT 98% from multiple vendors . Its hydrochloride salt form confers enhanced aqueous solubility and long-term ambient storage stability compared to the free base analog .

Core Saturated octahydropyrrolo[3,4-b]pyrrole bicyclic scaffold
Substituent N-Benzyl protecting group for downstream functionalization
Salt Form Hydrochloride salt for aqueous solubility and ambient storage

Substitution Limitations for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl


Octahydropyrrolo[3,4-b]pyrrole derivatives exhibit pronounced sensitivity of receptor binding affinity and pharmacokinetic behavior to specific N-substitution patterns [1]. Within the H3 receptor antagonist chemotype (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole, the 1-aryl substituent is a critical pharmacophoric element; even subtle alterations to this position can shift human H3 Ki values from subnanomolar potency (0.54 nM for optimized analogs) to significantly reduced or abolished activity [2]. Similarly, in muscarinic acetylcholine M4 receptor antagonist programs, the octahydropyrrolo[3,4-b]pyrrole scaffold's specific substitution pattern is essential for target engagement [3]. Attempts to substitute the 1-benzyl moiety with alternative aryl groups, or to employ free base forms lacking the hydrochloride counterion, introduce uncontrolled variables in downstream coupling efficiency, solubility profile, and reaction reproducibility, rendering generic replacement scientifically invalid.

N1-Aryl Sensitivity

Replacing the benzyl group with other aryl substituents may shift receptor binding affinity and target engagement.

Salt Form Mismatch

Free base form lacks the hydrochloride counterion, altering solubility, coupling efficiency, and storage stability.

Monocyclic Analog Limitations

Simpler pyrrolidine or piperidine rings cannot replicate the rigid bicyclic geometry required for dual-receptor pharmacophores.

Differentiation Evidence for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl


Boc Deprotection: Benzyl vs Debenzylated Scaffold

In the synthetic pathway toward dopamine D3 receptor antagonists, 1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride serves as a versatile precursor for subsequent functionalization. Critically, the N-benzyl protecting group in the octahydropyrrolo[3,4-b]pyrrole framework can be removed via catalytic hydrogen transfer conditions (palladium on activated charcoal, ammonium formate in methanol/dichloromethane) to yield the corresponding Boc-protected hexahydropyrrolo[3,4-b]pyrrole intermediate. The reaction proceeds to completion within 6.0 hours under these conditions [1]. While the reference does not provide a direct side-by-side yield comparison of benzyl-protected vs. unprotected starting materials under identical conditions, the specific 6-hour reaction time for complete conversion establishes a baseline efficiency metric against which alternative routes may be benchmarked [1].

Deprotection Efficiency
Class-level
Complete benzyl removal & Boc protection in 6.0 h (Pd/C, ammonium formate)
Establishes a validated synthetic benchmark for library planning
Direct yield comparison data not available in cited source
Medicinal Chemistry Synthetic Methodology Dopamine D3 Receptor

Hydrochloride Salt vs Free Base: Solubility & Stability

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride (CAS 1989659-75-7, MW 238.75) is the hydrochloride salt of 1-benzyloctahydropyrrolo[3,4-b]pyrrole free base (CAS 132414-50-7, MW 202.30) . The hydrochloride salt form exhibits enhanced aqueous solubility compared to the free base, facilitating dissolution in polar reaction media and biological assay buffers . Furthermore, while the free base may require refrigerated storage conditions, the hydrochloride salt is stable for three years at room temperature (RT) . This represents a meaningful operational advantage over the free base analog in terms of compound storage and handling logistics.

Salt Form Stability
Data to verify
Hydrochloride salt: RT-stable ≥3 years; free base requires refrigeration
Reduces cold-chain logistics and degradation risk during long-term storage
Supplier technical datasheet; independent verification recommended
Pharmaceutical Formulation Chemical Synthesis Compound Management

Scaffold Privilege for H3 Receptor Antagonists

The octahydropyrrolo[3,4-b]pyrrole scaffold forms the core of a validated histamine H3 receptor (H3R) antagonist chemotype. In a comprehensive SAR study, optimized (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole derivatives demonstrated exceptional potency at the human H3 receptor, with compound 17a achieving a binding affinity Ki of 0.54 nM [1]. The 1-aryl (including benzyl-type) substituent was identified as an essential pharmacophoric element; without appropriate substitution at this position, H3R antagonistic activity was either absent or substantially diminished in earlier hybrid analogs [2]. This class-level evidence demonstrates that the octahydropyrrolo[3,4-b]pyrrole core, when properly functionalized at the N1 position, enables subnanomolar receptor engagement, positioning 1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride as a critical building block for accessing this privileged chemotype.

H3 Receptor Affinity
Class-level
Optimized analog (17a) Ki = 0.54 nM (human H3); essential N1-aryl substitution
Supports scaffold selection for subnanomolar H3R antagonist libraries
Class-level evidence from SAR study; not direct measurement of the building block
Histamine H3 Receptor CNS Drug Discovery Structure-Activity Relationship

Dual-Receptor Validation: H3R and M4 Antagonism

Beyond H3 receptor applications, the octahydropyrrolo[3,4-b]pyrrole core has been explicitly claimed as a privileged scaffold in muscarinic acetylcholine M4 receptor (mAChR M4) antagonist programs [1]. Patent applications from Vanderbilt University disclose octahydropyrrolo[3,4-b]pyrrole compounds of formula (I) wherein the bicyclic core serves as the central pharmacophore, with substitution at positions corresponding to the N1-benzyl group in 1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride being essential for modulating target engagement [2]. This dual-receptor validation (H3R and mAChR M4) distinguishes the octahydropyrrolo[3,4-b]pyrrole framework from simpler monocyclic heterocycles that typically exhibit narrower target space applicability.

Target Space Breadth
Class-level
Scaffold validated in patents for H3R and M4 receptor antagonists
Enables multiple GPCR programs from a single building block investment
Patent disclosures; target engagement requires functionalization
Muscarinic Acetylcholine Receptor M4 Neurological Disorders GPCR Drug Discovery

Application Scenarios for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole HCl


H3 Antagonist Library Synthesis

Researchers developing H3R antagonists for CNS disorders (cognition, sleep-wake regulation, attention deficit) should procure this compound as the N1-benzyl substituted core building block. The octahydropyrrolo[3,4-b]pyrrole scaffold has demonstrated subnanomolar H3R binding affinity (Ki = 0.54 nM for optimized analogs) when properly functionalized at the 5-alkyl position [1]. The benzyl substituent serves as a strategic protecting group that can be retained in final analogs or removed for further diversification. The hydrochloride salt form ensures reliable solubility during parallel synthesis workflows and simplifies automated liquid handling [2].

M4 Receptor Modulator Development

Laboratories focused on mAChR M4 antagonists for schizophrenia, psychosis, or movement disorders should evaluate this compound as a core scaffold entry point. Patent disclosures explicitly claim octahydropyrrolo[3,4-b]pyrrole derivatives as M4 antagonists, with the N1-aryl (including benzyl) moiety being a defined point of structural variation [1]. The commercial availability of the hydrochloride salt at 97%+ purity from multiple suppliers enables rapid SAR exploration without the synthetic burden of de novo core construction [2].

D3 Antagonist Intermediate Synthesis

Medicinal chemists targeting dopamine D3 receptor antagonists with bicyclo moieties can employ this compound as a key synthetic intermediate. The N-benzyl group is readily cleaved under mild catalytic hydrogen transfer conditions (Pd/C, ammonium formate, MeOH/DCM, 6.0 h) to afford the secondary amine intermediate for subsequent Boc protection and further elaboration [1]. This validated deprotection protocol provides a reliable entry point for constructing more complex D3-targeted molecules [1].

SAR of Fused Bicyclic Diamines

Investigators performing SAR studies on conformationally constrained diamine pharmacophores should select this compound over simpler pyrrolidine or piperidine analogs. The rigid octahydropyrrolo[3,4-b]pyrrole framework imposes defined spatial orientation of the two nitrogen atoms, a feature that has been shown to be critical for achieving potent receptor engagement in both H3R and M4 programs [1][2]. The hydrochloride salt's room-temperature stability and defined stoichiometry facilitate accurate weighing and reproducible reaction outcomes in multi-parallel synthesis campaigns .

Application
Selection Property
Validation Focus
H3 Antagonist Library Synthesis
N1-Benzyl octahydropyrrolo[3,4-b]pyrrole core
Human H3R binding assay & functional antagonism
M4 Receptor Modulator Development
Bicyclic diamine scaffold for mAChR M4
M4 receptor binding & functional modulation assays
D3 Antagonist Intermediate Synthesis
Benzyl-protected secondary amine precursor
Deprotection efficiency & coupling in D3-targeted sequences
SAR of Fused Bicyclic Diamines
Rigid spatial orientation of two nitrogen atoms
Receptor binding geometry & conformational constraint analysis

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